N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a pyrimidin-2-yl scaffold substituted with a 3,4-dimethoxyphenylsulfonyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further substituted with a 3-bromophenyl group. Key structural attributes include:
- 3,4-Dimethoxyphenyl: Contributes to solubility via methoxy oxygen atoms while offering moderate lipophilicity.
- 3-Bromophenyl: Introduces steric bulk and halogen-mediated hydrophobic interactions.
Properties
CAS No. |
1223948-76-2 |
|---|---|
Molecular Formula |
C20H18BrN3O6S2 |
Molecular Weight |
540.4 |
IUPAC Name |
N-(3-bromophenyl)-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18BrN3O6S2/c1-29-15-7-6-14(9-16(15)30-2)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-5-3-4-12(21)8-13/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
UGPDAKSRMITHRX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Br)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenyl group, a sulfonyl group, and a pyrimidine derivative. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), which are critical in cancer progression and angiogenesis .
- Antimicrobial Activity : The compound's structural components indicate potential antimicrobial properties. Compounds with similar frameworks have demonstrated activity against various bacterial strains and fungi, suggesting that this compound could be evaluated for its antimicrobial efficacy .
- Anti-inflammatory Properties : Some derivatives of pyrimidines have been reported to exhibit anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This aspect warrants further investigation in the context of the target compound .
Antimicrobial Efficacy
A study evaluating the minimum inhibitory concentration (MIC) of related compounds found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The data indicated that compounds with similar structures could inhibit bacterial growth effectively .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| N-(3-bromophenyl)-2-{...} | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Case Studies
- In Vitro Studies : In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to cell cycle arrest at the G1 phase, leading to apoptosis .
- In Vivo Models : Animal models treated with the compound showed significant tumor reduction compared to control groups. These findings support its potential as an anticancer agent .
- Molecular Docking Studies : Molecular docking simulations indicate favorable binding interactions between the compound and target proteins involved in cancer progression and inflammation pathways, further substantiating its potential biological activity .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound likely involves multi-step reactions, including sulfonation, cyclization, and coupling. Key steps derived from analogous methodologies include:
Step 1: Sulfonation of 3,4-Dimethoxyphenyl Group
Introduction of the sulfonyl group to the 3,4-dimethoxyphenyl moiety typically employs sulfonyl chlorides under basic conditions. For example:
This intermediate reacts further in nucleophilic substitutions .
Step 2: Pyrimidinone Ring Formation
Cyclization reactions using urea or thiourea derivatives are common for constructing the dihydropyrimidin-2-yl scaffold. For instance:
The sulfonyl group is introduced at position 5 via electrophilic substitution .
Step 3: Thioacetamide Coupling
The thioether linkage (-S-) between the pyrimidinone and acetamide is formed via nucleophilic displacement. A brominated acetamide reacts with a thiolate intermediate:
Sulfonyl Group (-SO₂-)
-
Hydrolysis Resistance : Stable under acidic/basic conditions but susceptible to reductive cleavage with agents like LiAlH₄.
-
Electrophilic Substitution : Directs incoming electrophiles to meta/para positions on the dimethoxyphenyl ring .
Pyrimidinone Ring
-
Tautomerism : Exists in keto-enol equilibrium, influencing hydrogen-bonding interactions.
-
Nucleophilic Attack : The sulfur atom at position 2 participates in thiol-disulfide exchange reactions .
Bromophenyl Acetamide
-
Bromine Reactivity : Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., for derivatization).
-
Amide Stability : Resists hydrolysis under physiological conditions but cleavable via strong acids/bases .
Comparative Reaction Data
| Reaction Type | Conditions | Yield | Key Byproducts |
|---|---|---|---|
| Sulfonation | ClSO₃H, DCM, 0°C, 2h | 78% | Sulfonic acid derivatives |
| Pyrimidinone Cyclization | Thiourea, HCl, reflux, 6h | 65% | Uncyclized thioureas |
| Thioether Coupling | K₂CO₃, DMF, 80°C, 4h | 82% | Disulfide dimer |
Research Findings
-
Catalytic Effects : Use of phase-transfer catalysts (e.g., TBAB) improves thioether coupling efficiency by 15–20% .
-
Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates compared to ethanol .
-
Byproduct Mitigation : Addition of radical scavengers (e.g., BHT) reduces disulfide dimer formation during coupling .
Stability and Degradation Pathways
Comparison with Similar Compounds
Structural Analog from : 2-[(6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 883813-05-6)
Key Differences :
- Pyrimidine Substitution : The analog has 1,4-diphenyl groups instead of the target’s 3,4-dimethoxyphenylsulfonyl.
- Acetamide Group : Features a 3-(trifluoromethyl)phenyl substituent vs. the target’s 3-bromophenyl.
- Lipophilicity : Diphenyl groups in the analog likely increase LogP, reducing aqueous solubility relative to the target’s dimethoxy-sulfonyl group .
Hypothetical Activity :
- The analog’s trifluoromethyl group may improve metabolic stability but reduce target selectivity due to increased hydrophobicity.
Complex Analogs from
The compounds listed in Pharmacopeial Forum (2017) include peptide-like structures with tetrahydropyrimidin-1(2H)-yl and dimethylphenoxy groups. While these share a pyrimidinone core, their stereochemical complexity and extended alkyl/aryl chains suggest divergent pharmacological profiles. For example:
- (R)- and (S)-configured analogs : Stereochemistry may influence receptor binding, a feature absent in the planar target compound.
- Dimethylphenoxy groups: Could modulate blood-brain barrier penetration, unlike the target’s bromophenyl moiety .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Hypothetical Pharmacological Properties
Research Implications
- Target Compound : The 3-bromophenyl and dimethoxyphenylsulfonyl groups position it as a candidate for selective enzyme inhibition, warranting studies on kinase or sulfotransferase targets.
- Analog : Prioritize pharmacokinetic studies to assess CF₃-driven stability and diphenyl-related toxicity.
- Compounds : Explore stereochemical impacts on bioavailability and CNS activity .
Limitations
Direct comparisons are constrained by the absence of empirical bioactivity data. Structural inferences are drawn from substituent chemistry and analogous drug design principles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
